molecular formula C6H3ClF2O2S B13600385 2-(4-Chlorothiophen-3-yl)-2,2-difluoroaceticacid

2-(4-Chlorothiophen-3-yl)-2,2-difluoroaceticacid

Katalognummer: B13600385
Molekulargewicht: 212.60 g/mol
InChI-Schlüssel: BXMLKGQXUDCJCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Chlorothiophen-3-yl)-2,2-difluoroacetic acid is an organic compound that features a thiophene ring substituted with a chlorine atom and a difluoroacetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorothiophen-3-yl)-2,2-difluoroacetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-chlorothiophene, which is commercially available or can be synthesized from thiophene through chlorination.

    Formation of Intermediate: The 4-chlorothiophene undergoes a reaction with a difluoroacetic acid derivative, such as difluoroacetic anhydride, in the presence of a catalyst like aluminum chloride (AlCl3) to form the intermediate compound.

    Hydrolysis: The intermediate is then hydrolyzed under acidic conditions to yield 2-(4-Chlorothiophen-3-yl)-2,2-difluoroacetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Chlorothiophen-3-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorine atom can be reduced to form the corresponding thiophene derivative.

    Substitution: The chlorine atom can be substituted with other functional groups such as amines or alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines or alkyl halides can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiophene derivatives without the chlorine atom.

    Substitution: Thiophene derivatives with various functional groups replacing the chlorine atom.

Wissenschaftliche Forschungsanwendungen

2-(4-Chlorothiophen-3-yl)-2,2-difluoroacetic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or conductivity.

    Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Wirkmechanismus

The mechanism of action of 2-(4-Chlorothiophen-3-yl)-2,2-difluoroacetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoroacetic acid moiety can enhance the compound’s binding affinity and selectivity, while the thiophene ring can provide additional interactions with the target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(4-Chlorothiophen-3-yl)acetic acid: Similar structure but without the difluoro groups.

    2-(4-Chlorothiophen-3-yl)-2-methylpropanoic acid: Similar structure with a methyl group instead of difluoro groups.

    Methyl 2-(4-chlorothiophen-3-yl)acetate: An ester derivative of the compound.

Uniqueness

2-(4-Chlorothiophen-3-yl)-2,2-difluoroacetic acid is unique due to the presence of the difluoroacetic acid moiety, which can significantly influence its chemical reactivity and biological activity. The difluoro groups can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C6H3ClF2O2S

Molekulargewicht

212.60 g/mol

IUPAC-Name

2-(4-chlorothiophen-3-yl)-2,2-difluoroacetic acid

InChI

InChI=1S/C6H3ClF2O2S/c7-4-2-12-1-3(4)6(8,9)5(10)11/h1-2H,(H,10,11)

InChI-Schlüssel

BXMLKGQXUDCJCY-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CS1)Cl)C(C(=O)O)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.